2-(Prop-2-en-1-yl)thiophene-3-thiol
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Overview
Description
2-(Prop-2-en-1-yl)thiophene-3-thiol is a compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur Thiophene derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-yl)thiophene-3-thiol typically involves the introduction of the prop-2-en-1-yl group to the thiophene ring. One common method is the reaction of 2-allylthiophene with thiolating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-en-1-yl)thiophene-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(Prop-2-en-1-yl)thiophene-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(Prop-2-en-1-yl)thiophene-3-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-allylthiophene
- 3-thiophenethiol
- 2-(prop-2-en-1-yl)thiophene
Uniqueness
2-(Prop-2-en-1-yl)thiophene-3-thiol is unique due to the presence of both the prop-2-en-1-yl and thiol groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a combination of properties that make it valuable in various research and industrial contexts.
Properties
CAS No. |
33892-64-7 |
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Molecular Formula |
C7H8S2 |
Molecular Weight |
156.3 g/mol |
IUPAC Name |
2-prop-2-enylthiophene-3-thiol |
InChI |
InChI=1S/C7H8S2/c1-2-3-7-6(8)4-5-9-7/h2,4-5,8H,1,3H2 |
InChI Key |
KGTUGKHGHYNWFA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CS1)S |
Origin of Product |
United States |
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